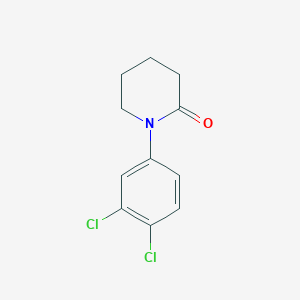

1-(3,4-Dichlorophenyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11Cl2NO |

|---|---|

Molecular Weight |

244.11 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)piperidin-2-one |

InChI |

InChI=1S/C11H11Cl2NO/c12-9-5-4-8(7-10(9)13)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 |

InChI Key |

QPJOFJUJAGCJMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

The Significance of the Piperidin 2 One Core in Heterocyclic Chemistry Research

The piperidin-2-one, or δ-valerolactam, is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. wikipedia.org This structural motif is a cornerstone in heterocyclic chemistry and drug discovery, valued for its synthetic versatility and presence in a wide array of biologically active molecules. researchgate.netmdpi.com

The piperidine (B6355638) ring, in general, is a ubiquitous feature in pharmaceuticals and natural alkaloids. wikipedia.orgijnrd.org Its derivatives exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antiviral, and anticancer properties. researchgate.netijnrd.org The piperidin-2-one core specifically provides a rigid scaffold that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships. The presence of the lactam functionality introduces a polar amide group, which can participate in hydrogen bonding interactions, a crucial aspect for molecular recognition in biological systems.

The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, is another area of significant research interest. wikipedia.orgnih.gov The substitution pattern on the ring can influence its conformation, which in turn can impact its biological activity. X-ray crystallography is a powerful tool used to elucidate the precise three-dimensional structure and conformational nuances of piperidin-2-one derivatives. nih.gov

The Role of Dichlorophenyl Moieties in the Design of Bioactive Chemical Entities

The incorporation of a dichlorophenyl group into a molecule is a common strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. Halogen atoms, such as chlorine, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The 3,4-dichloro substitution pattern, as seen in 1-(3,4-Dichlorophenyl)piperidin-2-one, is of particular interest. The presence of two chlorine atoms on the phenyl ring can enhance the compound's ability to engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the electronic effects of the chlorine atoms can alter the reactivity and metabolic profile of the molecule.

Research has shown that the dichlorophenyl moiety is a key feature in a variety of bioactive compounds with diverse therapeutic applications. For example, molecules containing this group have been investigated for their anti-inflammatory and other pharmacological activities. nih.govresearchgate.net The strategic placement of chlorine atoms can lead to improved potency and a more favorable pharmacokinetic profile.

Research Context and Academic Relevance of 1 3,4 Dichlorophenyl Piperidin 2 One Derivatives

The academic and industrial research surrounding 1-(3,4-Dichlorophenyl)piperidin-2-one and its derivatives is primarily focused on the discovery of novel therapeutic agents. The combination of the pharmacologically privileged piperidin-2-one scaffold and the modulating influence of the dichlorophenyl group creates a platform for the development of new chemical entities with potential biological activity.

One notable area of investigation involves the synthesis and evaluation of piperidone analogues as neurokinin-2 (NK2) receptor antagonists. nih.gov These receptors are implicated in a variety of physiological processes, and their modulation is a target for the treatment of conditions such as respiratory diseases and inflammatory disorders. Structure-activity relationship (SAR) studies on derivatives of this compound have been conducted to optimize their pharmacological properties, including oral absorption. nih.gov

The research in this area often involves the design and synthesis of a series of related compounds to systematically explore how structural modifications impact biological activity. This approach allows researchers to identify key structural features responsible for the desired pharmacological effect and to develop more potent and selective drug candidates.

Overview of Research Areas and Methodologies Applied to the Compound

Established Synthetic Routes to the Piperidin-2-one Scaffold

The construction of the piperidin-2-one ring has traditionally relied on robust and well-understood chemical transformations. These methods often involve the formation of a key amide bond within an acyclic precursor, leading to the desired six-membered lactam.

General Strategies for Constructing the Piperidin-2-one Ring System

One of the most fundamental and widely employed strategies for the synthesis of piperidin-2-ones is the intramolecular cyclization of 5-amino-substituted carboxylic acid derivatives. This approach involves the formation of an amide bond between the terminal amine and the carboxylic acid function, or a derivative thereof, to close the six-membered ring. The specific conditions for this lactamization can vary depending on the nature of the starting material and the desired product.

Another classical and powerful method for the formation of the piperidin-2-one skeleton is the Beckmann rearrangement of cyclopentanone (B42830) oximes. derpharmachemica.comwikipedia.org This reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like sulfuric acid to Lewis acids, can influence the reaction conditions and yields. wikipedia.orgnih.gov

| Rearrangement Method | Substrate | Product | Catalyst/Reagent | Reference |

| Beckmann Rearrangement | Cyclopentanone Oxime | Piperidin-2-one | Acid (e.g., H₂SO₄) | wikipedia.org |

| Beckmann Rearrangement | (E)-2-arylidenecyclopentanone O-tosyl oximes | (E)-3-arylidenepiperidin-2-ones | Thionyl chloride/dry dioxane | derpharmachemica.com |

Specific Approaches to N-Arylated Piperidin-2-one Derivatives

The introduction of an aryl substituent on the nitrogen atom of the piperidin-2-one ring, as seen in this compound, requires specific synthetic strategies. A common approach involves the intramolecular C(sp2)–H amidation of suitable precursors. For instance, the K2S2O8-mediated intramolecular amidation of Knoevenagel products has been developed for the synthesis of N-aryl 2-quinolinones, a related heterocyclic system. rsc.org This type of oxidative cyclization represents a powerful tool for the formation of N-aryl lactams.

Transition metal-catalyzed cross-coupling reactions have also emerged as a versatile method for the N-arylation of amides and related compounds, providing access to N-aryl piperidin-2-ones. These reactions typically involve the coupling of an aryl halide with the NH group of a pre-formed piperidin-2-one or a suitable acyclic precursor.

Novel and Efficient Synthetic Approaches

In recent years, the development of more efficient and atom-economical synthetic methods has been a major focus in organic chemistry. This has led to the emergence of novel strategies for the construction of the piperidin-2-one scaffold, often involving cascade reactions and the use of organocatalysis.

Cascade Aza-Michael/Michael Cyclization Reactions for Piperidin-2-one Derivatives

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex molecules. The aza-Michael/Michael cyclization cascade has proven to be a particularly effective strategy for the enantioselective synthesis of highly substituted piperidin-2-one derivatives. acs.orgacs.org This reaction typically involves the reaction of a Michael acceptor with a suitable nitrogen-containing nucleophile, which then undergoes a subsequent intramolecular Michael addition to form the piperidin-2-one ring.

An exemplary application of this methodology is the organocatalytic enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives. acs.orgacs.org In this reaction, a squaramide-based organocatalyst is employed to control the stereochemistry of the final product with high levels of diastereoselectivity and enantioselectivity. acs.org

| Catalyst | Reactants | Product | Key Features | Reference |

| Squaramide | 3-methyleneindolinones and α,β-substituted acylamides | Spiro-oxindole piperidin-2-one derivatives | High yield, excellent stereoselectivity | acs.orgacs.org |

Ring Contraction and Deformylative Functionalization of Piperidine (B6355638) Precursors

While less common for the direct synthesis of piperidin-2-ones, skeletal rearrangements of pre-existing ring systems can offer unique pathways to this scaffold. As previously mentioned, the Beckmann rearrangement of cyclopentanone oximes represents a ring expansion approach to piperidin-2-ones. derpharmachemica.comwikipedia.org Conversely, the ring contraction of larger heterocyclic systems or functionalization of piperidine precursors are alternative strategies. While the direct ring contraction of a larger ring to a piperidin-2-one is not a widely documented primary synthetic route, deformylative functionalization of piperidine derivatives can lead to the formation of related structures. For instance, the selective synthesis of pyrrolidin-2-ones has been achieved through a domino process involving the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) from a piperidine precursor, followed by further transformations. While this specific example leads to a five-membered ring, the underlying principles of skeletal rearrangement and functionalization highlight the potential for developing novel routes to six-membered lactams.

Mannich Reaction-Based Syntheses of Piperidine and Piperidin-2-one Derivatives

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that has been extensively utilized in the synthesis of nitrogen-containing compounds. researchgate.net In the context of piperidin-2-one synthesis, a nitro-Mannich/lactamization cascade has been developed for the direct and stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones. nih.gov This versatile reaction allows for the construction of complex piperidinone structures in a single step from readily available starting materials. nih.gov

Furthermore, an organocatalytic, enantioselective Mannich reaction of α,β-unsaturated β'-ketoesters with N-carbamoyl imines has been developed. mun.ca The resulting β-amino ketones can then be converted to 2,6-diaryl substituted piperidinones, showcasing a stepwise approach to the piperidin-2-one scaffold that allows for a high degree of control over the final structure. mun.ca A hybrid bio-organocatalytic cascade has also been reported for the synthesis of 2-substituted piperidines, where a transaminase generates a key intermediate for a subsequent Mannich reaction. nih.gov

| Reaction Type | Key Intermediates | Product | Stereocontrol | Reference |

| Nitro-Mannich/Lactamization Cascade | Imines, Nitro-containing compounds | 5-Nitropiperidin-2-ones | High diastereoselectivity | nih.gov |

| Organocatalytic Mannich Reaction | α,β-Unsaturated β'-ketoesters, N-carbamoyl imines | 2,6-Diaryl substituted piperidinones | High enantioselectivity | mun.ca |

Derivatization Strategies for Structural Diversification

The structural framework of this compound offers three primary sites for chemical modification: the lactam nitrogen, the aromatic ring, and various positions on the piperidin-2-one ring itself. These modifications are crucial for tuning the molecule's physicochemical and biological properties.

N-Substitution Modifications on the Piperidin-2-one Lactam Nitrogen

The nitrogen atom of the piperidin-2-one ring, being part of an amide (lactam) functionality, is a key site for introducing a wide array of substituents. While the parent compound discussed here already possesses an N-aryl group, analogous structures can be synthesized through various N-substitution strategies, primarily N-alkylation and N-arylation of the parent piperidin-2-one.

N-Alkylation and N-Arylation Reactions: Standard synthetic protocols allow for the introduction of diverse alkyl, benzyl (B1604629), and aryl groups at the lactam nitrogen. N-arylation, in particular, is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a powerful method for forming carbon-nitrogen bonds between aryl halides (or triflates) and amides, including cyclic amides like piperidin-2-one. researchgate.netgrowingscience.com Similarly, copper-catalyzed Ullmann-type reactions provide an alternative route for the N-arylation of nitrogen heterocycles. growingscience.com These methods enable the synthesis of a broad library of N-aryl piperidin-2-ones, where the 3,4-dichlorophenyl group is replaced by other substituted aromatic or heteroaromatic systems.

| Reaction Type | Reagents & Catalysts | Description | Reference |

|---|---|---|---|

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Palladium Catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) | A versatile palladium-catalyzed cross-coupling reaction to form a C-N bond between the lactam nitrogen and an aryl group. | researchgate.netgrowingscience.com |

| N-Arylation (Ullmann Condensation) | Aryl Iodide (Ar-I), Copper Catalyst (e.g., CuI), Ligand, Base (e.g., K2CO3) | A classic copper-catalyzed method for N-arylation, often requiring higher temperatures than palladium-catalyzed systems. | growingscience.com |

| N-Alkylation | Alkyl Halide (R-X), Strong Base (e.g., NaH) | A fundamental reaction involving the deprotonation of the lactam N-H followed by nucleophilic attack on an alkyl halide to form an N-alkyl piperidin-2-one. | researchgate.net |

Substituent Variations on the 3,4-Dichlorophenyl Moiety and Other Aromatic Rings

Modification of the N-aryl substituent is a primary strategy for creating analogues. This can be achieved either by starting the synthesis with a different aniline (B41778) derivative or by post-synthetic modification of the this compound molecule.

Synthesis from Varied Anilines: A direct approach involves using differently substituted anilines in the initial ring-forming reactions. For instance, employing anilines with electron-donating groups (e.g., methoxy (B1213986), methyl) or a greater or lesser degree of halogenation allows for the synthesis of a diverse library of N-aryl piperidin-2-ones. researchgate.net

Post-Synthetic Modification: Alternatively, the 3,4-dichlorophenyl ring can be modified after the lactam has been formed.

Electrophilic Aromatic Substitution: Reactions such as nitration, further halogenation, or Friedel-Crafts acylation can introduce new functional groups. The existing chloro substituents are deactivating and ortho-, para-directing, which will dictate the regioselectivity of these transformations.

Cross-Coupling Reactions: More advanced methods involve directed C-H activation. Palladium-catalyzed reactions can functionalize specific C-H bonds, such as the ortho-position of an N-benzyl group attached to a piperidine, by using the heterocyclic nitrogen as a directing group. semanticscholar.orgrsc.org This principle could be extended to the N-phenyl ring of piperidin-2-one analogues to introduce aryl groups via coupling with arylboronic acids or their esters. semanticscholar.orgrsc.org

| Strategy | Method | Examples of Reagents | Potential New Substituents | Reference |

|---|---|---|---|---|

| Synthesis from Varied Precursors | Ring formation using substituted anilines | 4-Fluoroaniline, 3-Methoxyaniline, 4-Aminobenzonitrile | -F, -OCH3, -CN | researchgate.net |

| Post-Synthetic Modification | Electrophilic Aromatic Substitution | HNO3/H2SO4; Br2/FeBr3 | -NO2, -Br | General Organic Chemistry |

| Directed C-H Arylation | Pd(OAc)2, Arylboronic acid pinacol (B44631) ester, Oxidant | Aryl, Heteroaryl | semanticscholar.orgrsc.org |

Introduction of Functional Groups at Various Positions of the Piperidin-2-one Ring

Functionalizing the carbon backbone of the piperidin-2-one ring opens another avenue for structural diversification. The reactivity varies significantly depending on the position relative to the carbonyl group and the nitrogen atom.

α-Functionalization (C-3 Position): The C-3 position, being α to the carbonyl group, is the most readily functionalized. Deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) generates a lactam enolate, which can react with various electrophiles. A notable method is the palladium-catalyzed α-arylation of N-protected 2-piperidinones. researchgate.net This reaction typically involves the formation of a zinc enolate, which then undergoes cross-coupling with an aryl bromide in the presence of a palladium catalyst. researchgate.net Nickel-catalyzed reductive coupling of 3-chloro-δ-lactams with organohalides has also been reported as an effective method for introducing aryl and vinyl substituents at this position. acs.orgresearchgate.net

Functionalization at Other Positions (C-4, C-5, C-6): Modifying the C-4, C-5, and C-6 positions is generally more complex and often requires bespoke synthetic routes starting from pre-functionalized building blocks. However, modern C-H functionalization techniques offer potential pathways. For instance, strategies for the selective functionalization of N-alkyl piperidines at the α-position relative to the nitrogen (the C-6 position in the piperidin-2-one system) have been developed. acs.orgnih.gov These methods often proceed through the formation of an iminium ion intermediate, which is then trapped by a nucleophile. acs.orgnih.gov While directly applying these methods to a lactam might be challenging due to the amide functionality, they provide a conceptual basis for developing new reactions. Palladium-catalyzed C(sp³)–H arylation has also been shown to functionalize the C-4 position in certain N-heterocycles using a directing group strategy. acs.org

| Position | Methodology | Key Reagents/Catalysts | Introduced Group | Reference |

|---|---|---|---|---|

| C-3 (α to C=O) | Palladium-Catalyzed α-Arylation | 1. Base (e.g., LHMDS), ZnCl2 2. Ar-Br, Pd Catalyst, Ligand | Aryl | researchgate.net |

| C-3 (α to C=O) | Nickel-Catalyzed Reductive Coupling | 3-Chloro-lactam, Ar-X, Ni Catalyst, Reducing Agent | Aryl, Vinyl | acs.orgresearchgate.net |

| C-6 (α to N) | Iminium Ion Trapping | Oxidizing Agent, Nucleophile (e.g., Grignard) | Alkyl, Aryl | acs.orgnih.gov |

| C-4 (β to N) | Directed C-H Arylation | Directing Group, Pd Catalyst, Ar-I | Aryl | acs.org |

Green Chemistry Principles Applied to the Synthesis of Piperidin-2-one Compounds

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. The synthesis of piperidin-2-one compounds can be improved by focusing on atom economy, reducing waste, and using safer reagents and conditions. unibo.it

An efficient, green chemistry approach to N-substituted piperidones has been developed that offers significant advantages over classical methods like the Dieckman condensation. researchgate.net The Dieckman approach often suffers from processing problems and poor atom economy due to the need for decarboxylation steps. researchgate.net Newer methods may involve one-pot, multi-component reactions that maximize the incorporation of starting materials into the final product, thereby improving atom economy and reducing waste streams. mdma.ch

Key aspects of green chemistry applied to piperidin-2-one synthesis include:

Atom Economy: Designing syntheses, such as multicomponent reactions, that maximize the incorporation of all materials used in the process into the final product. mdma.ch

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. Transition-metal catalysis (e.g., with palladium, copper, or nickel) is a prime example, where small amounts of catalyst can facilitate transformations many times. researchgate.netacs.org

Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives (e.g., ethanol, water, or solvent-free conditions) is a key goal. nih.gov Furthermore, avoiding highly toxic reagents, such as the potassium cyanide used in some older piperidine syntheses, is critical for safety and environmental protection. google.com

Energy Efficiency: Utilizing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating.

| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Prevention & Atom Economy | One-pot, multi-component synthesis of substituted piperidines. | Avoids isolating intermediates, reducing waste and improving overall yield. | mdma.chrsc.org |

| Catalysis | Use of Pd, Ni, or Cu catalysts for C-N and C-C bond formation. | Replaces stoichiometric reagents, minimizing inorganic waste. | researchgate.netacs.org |

| Safer Solvents | Performing reactions in ethanol, water, or under solvent-free conditions. | Reduces use of volatile organic compounds (VOCs) and hazardous chlorinated solvents. | nih.gov |

| Designing Safer Chemicals | Avoiding toxic reagents like KCN in favor of safer alternatives. | Improves operational safety and reduces environmental impact of waste. | google.com |

| Energy Efficiency | Use of microwave irradiation to accelerate reactions. | Shorter reaction times and lower overall energy consumption. | General Green Chemistry |

Systematic Exploration of Structural Modifications and Their Biological Implications

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of various substituents on both the phenyl and piperidinone rings. Furthermore, the three-dimensional arrangement of atoms, or stereochemistry, plays a critical role in molecular recognition and subsequent biological response.

Influence of Substituent Nature and Position on Biological Activity

The dichlorophenyl moiety is a common feature in many biologically active compounds, and its substitution pattern is crucial for activity. For derivatives of this compound, the 3,4-dichloro substitution on the phenyl ring is often a key determinant of potency and selectivity for their respective biological targets.

In the context of Neurokinin-2 (NK2) receptor antagonists, modifications have been extensively explored. For instance, in a series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, the substituents on the azetidine (B1206935) ring and the N-lactam position of the piperidinone core significantly impact activity. Replacing a metabolically vulnerable N-methylamide function with a more stable six-membered lactam ring was a crucial first step in improving metabolic stability. Further optimization by introducing various substituents on the azetidine ring at the 3-position led to compounds with excellent functional potency. For example, the incorporation of a sulfamide (B24259) analogue at this position resulted in a compound with high potency and excellent metabolic stability.

Alterations at the N-lactam substituent of the piperidinone ring also play a critical role. The introduction of a cyclopropylmethyl group in this region provided a good balance of potency and metabolic stability, partly by reducing lipophilicity and thus attenuating P-450 metabolism. This highlights the intricate interplay between substituent choice and pharmacokinetic properties.

Stereochemical Aspects in Biological Recognition and Activity

The spatial arrangement of atoms within a molecule is a critical factor in its interaction with a biological target. For many derivatives of this compound, the presence of chiral centers means that different stereoisomers can exhibit vastly different biological activities.

A prominent example of this is seen in the development of kappa opioid receptor agonists. The compound (±)-4-Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine, known as GR89696, is a potent and selective κ-opioid receptor agonist. However, its (–)-isomer, GR103545, is significantly more potent, with an IC50 of 0.018 nM compared to 6.0 nM for the racemic mixture nih.gov. This demonstrates a clear stereochemical preference at the receptor level, where one enantiomer fits more favorably into the binding pocket than the other. In vitro binding assays have confirmed the high affinity of GR103545 for the κ-opioid receptor (Ki = 0.02 ± 0.01 nM) with excellent selectivity over μ- and δ-opioid receptors nih.gov.

SAR in the Context of Specific Biological Target Modulations

The general principles of SAR are best understood when examined in the context of specific biological targets. The following sections detail the SAR for derivatives of this compound at the NK2 receptor, cannabinoid receptors, and the kappa opioid receptor.

Neurokinin-2 (NK2) Receptor Antagonism SAR

A series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones have been synthesized and evaluated as selective NK2 receptor antagonists. The SAR for this class of compounds is well-defined.

Key findings from these studies include:

Lactam Ring: Incorporation of the N-methylamide into a more stable six-membered lactam ring significantly increased metabolic stability in human liver microsomes.

Azetidine Substitution: Replacement of a 4,4-disubstituted piperidine with a 3-substituted azetidine ring, such as a morpholinyl group, led to excellent functional potency at the NK2 receptor.

N-Lactam Substituent: The N-benzyl group, while potent, was a site of metabolic oxidation. Replacing it with a cyclopropylmethyl group reduced lipophilicity and improved metabolic stability while maintaining good potency.

Azetidine 3-Substituent: Further optimization of the azetidine 3-substituent led to the identification of a sulfamide analogue with both excellent metabolic stability and high potency in functional assays. This compound also showed excellent selectivity over NK1 and NK3 receptors.

| Compound Modification | Effect on NK2 Receptor Antagonism |

|---|---|

| Incorporation of N-methylamide into a lactam ring | Increased metabolic stability |

| Replacement of 4,4-disubstituted piperidine with 3-morpholinyl-azetidine | Excellent functional potency |

| Replacement of N-benzyl with N-cyclopropylmethyl | Improved metabolic stability, maintained good potency |

| Introduction of a sulfamide at the azetidine 3-position | Excellent metabolic stability and high potency |

Cannabinoid Receptor (CB1, CB2) Ligand SAR

While the this compound scaffold is a key feature in the compounds discussed for other targets, specific and detailed SAR studies of its direct derivatives as cannabinoid receptor ligands are not extensively documented in the current scientific literature. However, SAR studies of other piperidine-containing compounds as cannabinoid ligands can provide some general insights, though direct extrapolation should be done with caution due to significant structural differences.

It is important to note that these examples are from different chemical scaffolds where the piperidine moiety is appended to a different core structure. Therefore, the SAR is not directly transferable to the this compound series. Further research is needed to elucidate the specific SAR of this particular chemical class at the CB1 and CB2 receptors.

Kappa Opioid Receptor Analgesic SAR

The 1-(3,4-dichlorophenyl)acetyl-piperidine scaffold is a key component of a class of potent and selective kappa opioid receptor (KOR) agonists. The SAR for these compounds is highlighted by the potent analgesic effects observed.

A key compound in this series is (±)-4-Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine (GR89696). This compound is a highly potent and selective KOR agonist nih.gov. The SAR for this series can be summarized as follows:

3,4-Dichlorophenylacetyl Moiety: This group is crucial for the high affinity and selectivity for the KOR.

Stereochemistry: As previously mentioned, the (–)-isomer, GR103545, is significantly more potent than the racemic mixture, indicating a strong stereochemical preference at the KOR. This highlights the importance of the specific 3D arrangement of the substituents on the piperidine ring for optimal receptor interaction. The high affinity of GR103545 for the KOR has been confirmed, with a Ki of 0.02 ± 0.01 nM nih.gov.

Substituents on the Piperidine Ring: The 4-methoxycarbonyl and 2-(pyrrolidinylmethyl) groups are important for the compound's potent agonist activity.

| Compound | Key Structural Feature | Effect on Kappa Opioid Receptor |

|---|---|---|

| GR89696 | Racemic mixture | Potent and selective agonist (IC50 = 6.0 nM) nih.gov |

| GR103545 | (–)-isomer | Significantly more potent agonist (IC50 = 0.018 nM) nih.gov |

These findings underscore the well-defined SAR for this class of KOR agonists, with the dichlorophenylacetyl group and specific stereochemistry being paramount for high-affinity binding and potent analgesic activity.

CCR5 Receptor Antagonism and Binding SAR

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for HIV-1 entry into host cells, making it a significant target for antiviral therapeutics. nih.gov Structure-activity relationship (SAR) studies on piperidine-based CCR5 antagonists have revealed key structural features that govern their binding affinity and antagonist potency.

In the development of novel 4-hydroxypiperidine (B117109) derivatives, the amine moiety was identified as a crucial area for modification. nih.govlookchem.com Initial optimization efforts demonstrated that replacing a guanylhydrazone group with a piperidine ring could lead to potent CCR5 antagonists. nih.gov The substitution on the piperidine nitrogen plays a significant role in activity. Small substituents were generally well-tolerated, while larger groups led to decreased activity. lookchem.com Furthermore, the introduction of hydroxy and keto groups on pyrrolidine (B122466) and piperidine analogs resulted in improved activity. lookchem.com Specifically, a 4-hydroxypiperidine derivative showed enhanced potency and served as a foundation for further optimization, ultimately leading to compounds with IC50 values as low as 11 nM. nih.gov This suggests the hydroxyl group is vital for the binding of this class of compounds to the CCR5 receptor. lookchem.com

Quantitative structure-activity relationship (QSAR) models have further elucidated the SAR of piperidine-based CCR5 antagonists. nih.govtandfonline.com These models indicate that the CCR5 binding affinity is influenced by molar refractivity and partition coefficient values. tandfonline.com The analysis of contour maps from Comparative Molecular Field Analysis (CoMSIA) and Comparative Molecular Field Analysis (CoMFA) has helped identify specific structural features relevant to biological activity. nih.gov For instance, in a series of 4-(pyrazolyl)piperidine side chains, SAR studies showed that the optimal placement of an unsubstituted nitrogen atom in the pyrazole (B372694) heterocycle is meta to the bond connected to the 4-position of the piperidine ring. nih.gov Truncating a benzyl group to a phenyl group in these derivatives led to a dramatic improvement in oral bioavailability, although it was accompanied by a reduction in activity. nih.gov

| Compound Series | Structural Modification | Effect on CCR5 Antagonism | Reference |

| 4-Hydroxypiperidines | Introduction of 4-hydroxyl group | Improved potency | nih.gov |

| Piperidine N-Substituents | Small vs. Large substituents | Small groups tolerated, large groups decrease activity | lookchem.com |

| Piperidine/Pyrrolidine Analogs | Addition of hydroxy/keto groups | Improved activity | lookchem.com |

| 4-(Pyrazolyl)piperidines | Truncation of benzyl to phenyl | Dramatically improved oral bioavailability, reduced activity | nih.gov |

Antimycobacterial Activity SAR of Dichlorophenyl-Piperazine Conjugates

Piperazine (B1678402) and its derivatives have emerged as a versatile scaffold in the development of potent agents against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov SAR studies on dichlorophenyl-piperazine conjugates and related structures have provided valuable insights for designing more effective antimycobacterial agents.

In a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates, the presence of a 3-trifluoromethylphenyl moiety and a 4-(substituted phenyl)- or 4-diphenylmethylpiperazin-1-ium-1-yl fragment was investigated. mdpi.com The results indicated that highly lipophilic molecules showed significant activity against M. tuberculosis H37Ra. Specifically, 1-[2-Hydroxypropyl-{(3-trifluoromethyl)- phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride demonstrated potent growth inhibition with a Minimum Inhibitory Concentration (MIC) of less than 3.80 μM. mdpi.com This highlights that electron-withdrawing, lipophilic substituents on the phenyl ring can enhance antimycobacterial efficacy. mdpi.com

Further studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues revealed that the piperazine and isoquinoline (B145761) rings are essential for target-selective whole-cell activity against MTB. nih.gov Modifications to the piperazine ring, such as introducing a methyl group at the 3-position, led to a significant loss of both biochemical and whole-cell activities. nih.gov Similarly, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in the loss of whole-cell activity while retaining some enzymatic inhibition. nih.gov This underscores the importance of the rigid piperazine scaffold for maintaining the correct conformation for activity.

The SAR of N-arylpiperazines has been extensively reviewed, confirming that the N-arylpiperazine structural motif is a key component in many effective antimycobacterial compounds. exlibrisgroup.comnih.gov The nature of the substitution on the aromatic ring attached to the piperazine framework can be modified without a complete loss of activity. nih.gov

| Compound Series | Key Structural Feature | Modification | Impact on Antimycobacterial Activity | MIC (μM) | Reference |

| N-Arylpiperazine Conjugates | 4-phenyl substituent | 3,4-dichloro substitution | Potent inhibition of M. tuberculosis H37Ra | < 3.80 | mdpi.com |

| 1-(5-Isoquinolinesulfonyl)piperazines | Piperazine ring | Introduction of 3-methyl group | Profound loss of activity | >100 | nih.gov |

| 1-(5-Isoquinolinesulfonyl)piperazines | Piperazine ring | Replacement with ethylenediamine | Loss of whole-cell activity | N/A | nih.gov |

Antihypertensive Activity Studies of Piperidine Derivatives

Piperidine derivatives are a well-established class of compounds with significant antihypertensive activity, often attributed to their ability to act as calcium channel blockers. nih.govresearchgate.net SAR studies have been crucial in optimizing the potency and selectivity of these agents.

In a series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, the nature of the substituents on the diphenylmethyl group was found to be a key determinant of calcium-channel-blocking activity. nih.gov The most potent compounds were those bearing fluoro substituents at the 3- and/or 4-positions of both phenyl rings. nih.gov For instance, 4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine was identified as one of the most effective antihypertensive agents at lower oral doses. nih.gov Modifications to the linker between the aryloxy group and the piperidine nitrogen, or replacing the oxygen atom of the aryloxy group with sulfur or nitrogen, generally had only a moderate effect on potency. nih.gov

Studies on diphenylpiperazine derivatives as N-type calcium channel inhibitors also provide relevant SAR insights. Extensive SAR exploration resulted in compounds with IC50 values in the nanomolar range and high selectivity over L-type calcium channels. nih.gov Similarly, the investigation of benzenesulfenamide derivatives containing piperidine and 1-arylpiperazine moieties has led to the identification of compounds with marked antihypertensive properties. nih.gov

The 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold, which is structurally related to piperidines, is a cornerstone of many commercial antihypertensive drugs like nifedipine (B1678770) and amlodipine. researchgate.net The SAR of 1,4-DHPs is well-documented and highlights the importance of specific structural arrangements for calcium channel blocking activity. researchgate.net

| Compound Series | Structural Feature | Modification for High Potency | Mechanism of Action | Reference |

| 4-(Diarylmethyl)piperidines | Diphenylmethyl group | Fluoro substitution at 3- and/or 4-positions of both phenyl rings | Calcium Channel Blockade | nih.gov |

| Diphenylpiperazines | Piperazine core | Extensive SAR led to potent derivatives | N-type Calcium Channel Inhibition | nih.gov |

| Benzenesulfenamides | Piperidine/1-Arylpiperazine | Varied substitutions led to active compounds | Antihypertensive | nih.gov |

Antifungal and Antibacterial Activity SAR of Related Piperidinone Compounds

Piperidin-4-one derivatives are recognized for a wide spectrum of biological activities, including antibacterial and antifungal properties. biomedpharmajournal.orgnih.gov SAR studies have been instrumental in identifying the structural modifications that enhance the antimicrobial efficacy of these compounds.

The introduction of a thiosemicarbazone moiety to the piperidin-4-one ring has been shown to significantly enhance antifungal activity. biomedpharmajournal.org In a series of 2,6-diaryl-3-methyl-4-piperidones, the thiosemicarbazone derivatives exhibited much higher antifungal activity compared to the parent piperidin-4-ones, while maintaining good antibacterial activity. biomedpharmajournal.org This suggests that the thiosemicarbazone group is a key pharmacophoric feature for antifungal action in this class of compounds.

The nature and position of substituents on the aryl rings of piperidinone derivatives also play a critical role. For instance, in N-aroyl-3,5-bis(benzylidene)-4-piperidones, specific substitutions on the benzylidene rings were found to be crucial for their antimycobacterial activity. nih.gov

In a study of N-methyl-4-piperidone-derived monoketone curcuminoids, it was observed that the presence of the N-methyl-4-piperidone ring boosted antibacterial activity against cariogenic bacteria compared to corresponding acetone-derived compounds. mdpi.com The antibacterial activity was further influenced by the presence and position of substituents on the aromatic ring, such as fluoro and methoxy groups. mdpi.com However, these compounds did not show any significant antifungal activity. mdpi.com

The synthesis of various piperidine derivatives has shown that their antimicrobial activity can be modulated. For example, in a study of newly synthesized piperidine derivatives, a compound with a shorter hydrocarbon chain in its ester part exhibited better activity against Staphylococcus aureus compared to its longer-chain analog. biointerfaceresearch.com

| Compound Series | Modification | Effect on Antimicrobial Activity | Target Organisms | Reference |

| Piperidin-4-one derivatives | Addition of thiosemicarbazone moiety | Significantly enhanced antifungal activity | Fungi, Bacteria | biomedpharmajournal.org |

| N-methyl-4-piperidone-derived curcuminoids | N-methyl-4-piperidone ring | Boosted antibacterial activity | Cariogenic bacteria | mdpi.com |

| N-methyl-4-piperidone-derived curcuminoids | Fluoro and methoxy group substitution | Influenced antibacterial activity | Cariogenic bacteria | mdpi.com |

| Piperidine derivatives | Shorter hydrocarbon chain in ester | Better activity against S. aureus | Bacteria | biointerfaceresearch.com |

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a crucial tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov For this compound and its related derivatives, the identification of key pharmacophoric features helps to rationalize their diverse biological activities and guide the design of new, more potent compounds.

A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic areas (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.gov The dichlorophenyl group, a common feature in many of the active compounds discussed, is a key hydrophobic and aromatic feature. The chlorine atoms can also participate in halogen bonding, which is an increasingly recognized interaction in drug-receptor binding.

In the context of antimycobacterial agents, the N-arylpiperazine moiety is a critical pharmacophoric element. exlibrisgroup.com The rigid piperazine ring acts as a scaffold to correctly orient the pharmacophoric groups for interaction with the target. nih.govnih.gov The lipophilicity, often enhanced by substituents like the dichlorophenyl group, is another important factor, likely improving penetration through the waxy mycobacterial cell wall and potentially disrupting the proton motive force. researchgate.net

For CCR5 antagonists, the piperidine ring is a central scaffold. Key pharmacophoric features include a basic nitrogen atom, which can be protonated to form ionic interactions, and specific substitution patterns that allow for optimal hydrophobic and hydrogen bonding interactions within the receptor's binding pocket. The presence of a hydroxyl group on the piperidine ring, for example, can act as a crucial hydrogen bond donor or acceptor. lookchem.com

In the case of antihypertensive piperidine derivatives that act as calcium channel blockers, the pharmacophore often includes two aromatic rings (such as the dichlorophenyl groups) providing hydrophobic interactions, and a basic nitrogen atom in the piperidine ring that is protonated at physiological pH, allowing for a key ionic interaction with the calcium channel. nih.gov

A hydrophobic aromatic region: Often a dichlorophenyl group, which contributes to hydrophobic interactions and potentially halogen bonding.

A central heterocyclic scaffold: A piperidine or piperazine ring that provides a rigid framework and correctly orients the other pharmacophoric elements.

A basic nitrogen atom: Present in the piperidine or piperazine ring, which is typically protonated at physiological pH and can form crucial ionic interactions.

Hydrogen bonding elements: Groups such as hydroxyls, ketones, or amides that can act as hydrogen bond donors or acceptors to enhance binding affinity.

These features collectively define the structural requirements for effective interaction with various biological targets, leading to the observed antagonist or inhibitory activities.

In Vitro Biological Activity Profiling and Efficacy Assessments

The in vitro evaluation of this compound analogues has revealed a range of biological activities, from receptor-specific antagonism to broader cellular effects such as antiproliferative and antimycobacterial actions.

A significant body of research has focused on a novel class of neurokinin-2 (NK2) receptor antagonists derived from the this compound scaffold. These compounds, specifically 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, have demonstrated high potency in functional assays. For instance, the 1-benzyl-5-(3,4-dichlorophenyl)-5-[2-[3-(4-morpholinyl)-1-azetidinyl]ethyl]-2-piperidone analogue exhibited excellent functional potency in the Rabbit Pulmonary Artery (RPA) assay with a pA2 value of 9.3. researchgate.netresearchgate.net Further optimization of the N-lactam substituent to a cyclopropylmethyl group resulted in an analogue with a pA2 of 8.1 in the same assay. researchgate.netnih.gov

A particularly potent sulfamide analogue from this series demonstrated high potency in both the RPA assay (pA2 = 8.9) and a human bladder smooth muscle functional assay (pKb = 8.9). researchgate.netnih.gov This indicates strong antagonistic activity at the NK2 receptor in different tissue types.

In contrast to the extensive research on NK2 receptor interactions, there is a lack of specific data in the reviewed literature regarding the binding and functional activity of this compound analogues at the cannabinoid (CB1/CB2) and CCR5 receptors.

Interactive Data Table: Functional Potency of this compound Analogues at the NK2 Receptor

| Compound Analogue | Assay | Potency (pA2/pKb) |

| 1-benzyl-5-(3,4-dichlorophenyl)-5-[2-[3-(4-morpholinyl)-1-azetidinyl]ethyl]-2-piperidone | Rabbit Pulmonary Artery (RPA) | 9.3 |

| 1-cyclopropylmethyl-substituted analogue | Rabbit Pulmonary Artery (RPA) | 8.1 |

| Sulfamide analogue | Rabbit Pulmonary Artery (RPA) | 8.9 |

| Sulfamide analogue | Human Bladder Smooth Muscle | 8.9 |

Specific studies on the direct enzyme inhibition or detailed cellular pathway modulation by this compound analogues are not extensively detailed in the available literature. However, research into structurally related piperidin-4-one compounds provides some insights into potential mechanisms. For example, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to induce apoptosis in cancer cell lines by increasing the mRNA expression of pro-apoptotic genes like p53 and Bax. nih.govnih.gov This suggests a potential for these types of compounds to modulate cellular pathways related to programmed cell death.

Analogues and structurally related compounds of this compound have been evaluated in various cell-based assays, demonstrating potential antiproliferative and antimycobacterial activities.

Antiproliferative Activity: A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were assessed for their anti-cancer potential. nih.govnih.gov Specific analogues were found to reduce the growth of several hematological cancer cell lines, including myeloma, leukemia, and natural killer t-cell lymphoma cells. nih.govnih.gov These compounds were shown to induce cytotoxic effects in these cell lines, highlighting their antiproliferative potential. nih.gov

Antimycobacterial Activity: Research into piperidinol derivatives has revealed their selective and rapid killing of mycobacteria. nih.govnih.gov One piperidinol compound and its bis-Mannich base analogue were found to be bactericidal against actively growing Mycobacterium smegmatis. nih.gov The minimum bactericidal concentrations (MBCs) were determined to be 312.5 μg·mL⁻¹ for the parent piperidinol and between 78 and 156 μg·mL⁻¹ for its derivative. nih.gov These compounds exhibited a cytotoxicity selectivity index for mycobacteria of over 30-fold, indicating a favorable profile for targeting these bacteria. nih.govnih.gov

Interactive Data Table: Antimycobacterial Activity of Piperidinol Derivatives against M. smegmatis

| Compound | Minimum Bactericidal Concentration (MBC) (μg·mL⁻¹) |

| Piperidinol (Compound 1) | 312.5 |

| bis-Mannich base analogue (Compound 2) | 78 - 156 |

In Vivo Preclinical Model Applications for Efficacy Assessment

The in vivo efficacy of this compound analogues has been primarily demonstrated in models related to their NK2 receptor antagonist activity. These antagonists have been shown to be effective in animal models of bronchoconstriction. For example, NK2 antagonists have demonstrated dose-dependent inhibition of bronchoconstriction induced by an NK2 receptor agonist in urethane-anesthetized guinea pigs. nih.gov Furthermore, they were effective in inhibiting bronchoconstriction induced by bilateral electrical stimulation of the vagi and by capsaicin, which causes the release of sensory neuropeptides like neurokinin A. nih.gov In clinical studies with asthmatic patients, the NK2 receptor antagonist SR 48968 was shown to inhibit neurokinin A-induced bronchoconstriction. qdcxjkg.com

While not direct analogues, the in vivo anticancer efficacy of other piperidine derivatives has been demonstrated. For instance, some piperidine compounds have been shown to strongly suppress tumor growth in xenograft mouse models without significant toxicity. researchgate.net

Preclinical Metabolic Stability Studies (e.g., Human Liver Microsome Preparations)

The metabolic stability of this compound analogues has been a key area of investigation, particularly for the development of orally available drugs. The incorporation of the N-methylamide function into the six-membered lactam ring of the piperidin-2-one structure was a key design strategy to enhance stability. researchgate.netresearchgate.netnih.gov

Initial compounds in the NK2 antagonist series showed a half-life (T1/2) of less than 10 minutes in human liver microsome (HLM) preparations. researchgate.netnih.gov The development of the piperidinone core increased this to 30 minutes. researchgate.netnih.gov Further modifications, such as the introduction of a 1-benzyl group, led to an analogue with a T1/2 in HLM of 70 minutes. researchgate.netnih.gov Optimization of the N-lactam substituent to a cyclopropylmethyl group significantly improved metabolic stability, resulting in an analogue with a T1/2 in HLM of 120 minutes. researchgate.netnih.gov A sulfamide analogue from this series showed excellent metabolic stability, with a T1/2 in HLM of over 120 minutes. nih.gov

Studies in rat and mouse liver microsomes showed that some analogues had modest stability, with one compound having 27.5% and 16.7% of the compound remaining after 120 minutes of incubation in mouse and rat microsomes, respectively. researchgate.net In contrast, the same compound showed very high stability in human liver microsomes, with 72.6% remaining after the same incubation period. researchgate.net

Interactive Data Table: Metabolic Stability of this compound Analogues in Human Liver Microsomes (HLM)

| Compound Analogue | Half-life (T1/2) in HLM (minutes) |

| Initial N-methylamide compound | <10 |

| Piperidinone core compound | 30 |

| 1-benzyl substituted analogue | 70 |

| 1-cyclopropylmethyl substituted analogue | 120 |

| Sulfamide analogue | >120 |

Assessment of Receptor Selectivity and Off-Target Profiling

The receptor selectivity of the this compound-based NK2 antagonists has been well-characterized. Radioligand binding studies have been used to determine their affinity for other neurokinin receptors.

A highly potent sulfamide analogue, which had an IC50 of 4 nM for the NK2 receptor, showed excellent selectivity over the related human neurokinin receptors. nih.gov Its IC50 for the human NK1 receptor was 7.9 μM, and for the human NK3 receptor, it was 1.8 μM. nih.gov This represents a selectivity of approximately 1975-fold for the NK2 receptor over the NK1 receptor and 450-fold for the NK2 receptor over the NK3 receptor. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects mediated by other neurokinin receptors. nih.gov

Interactive Data Table: Receptor Selectivity Profile of a Sulfamide Analogue

| Receptor | IC50 | Selectivity vs. NK2 |

| Human NK2 | 4 nM | - |

| Human NK1 | 7.9 μM (7900 nM) | ~1975-fold |

| Human NK3 | 1.8 μM (1800 nM) | ~450-fold |

Computational Chemistry and in Silico Approaches for 1 3,4 Dichlorophenyl Piperidin 2 One Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

No molecular docking studies detailing the interaction of 1-(3,4-Dichlorophenyl)piperidin-2-one with specific biological targets were identified. Research on other piperidine-based compounds often involves docking to understand their binding modes with receptors or enzymes, but these findings cannot be extrapolated to the specific compound .

Quantitative Structure-Activity Relationship (QSAR) Modeling

The development and validation of Quantitative Structure-Activity Relationship (QSAR) models are crucial for predicting the biological activity of compounds based on their physicochemical properties.

Conformational Analysis and Pharmacophore Model Derivations

There is no available literature on the conformational analysis of this compound or the derivation of pharmacophore models based on its structure. Such analyses are vital for understanding the three-dimensional arrangement of the molecule and the essential features required for receptor interaction. While computational analyses have been performed on conformationally constrained analogues of other piperidine (B6355638) compounds to understand optimal conformations for receptor recognition, this specific molecule has not been the subject of such a study in the available literature. nih.gov

Molecular Dynamics (MD) Simulations for Investigating Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide detailed information on the dynamic behavior of ligand-protein complexes over time. No published studies were found that have conducted MD simulations involving this compound to investigate its stability and interactions within a protein binding site.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

An exhaustive search for dedicated research on the computational chemistry and in silico drug-likeness properties of the specific compound this compound has yielded no publicly available studies. While general principles of computational drug design, such as Lipinski's Rule of Five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are well-established methodologies, their application to this particular molecule has not been documented in the accessible scientific literature.

Consequently, the creation of a detailed and data-rich analysis for "Drug-Likeness Scoring and Optimization of Molecular Properties" of this compound, as per the requested outline, is not feasible. The absence of specific research findings, including essential data tables on its calculated physicochemical properties and drug-likeness scores, prevents a scientifically accurate and informative discussion on this topic.

General computational studies on related structures, such as other piperidinone derivatives or compounds containing a dichlorophenyl moiety, have been identified. For instance, research on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones and 2-(3,4-dichlorophenyl)-4H-benzo[d] drugbank.comnih.govoxazin-4-one involved in silico ADMET predictions. However, these findings are not directly transferable to this compound due to differences in molecular structure that would significantly alter its physicochemical and pharmacokinetic properties.

To provide a comprehensive analysis as requested, it would be necessary to perform novel in silico calculations for this compound. Such an analysis would involve:

Calculation of Physicochemical Properties: Determining values for molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

Drug-Likeness Evaluation: Assessing the compound's compliance with established rules like Lipinski's Rule of Five, Ghose's Filter, Veber's Rule, and Egan's Rule.

ADMET Prediction: Forecasting its absorption, distribution, metabolism, excretion, and potential toxicity profiles using various computational models.

Without access to the results of such a dedicated study, any attempt to generate the requested article section would be speculative and would not meet the required standards of scientific accuracy and data-based reporting.

Advanced Analytical Methodologies in the Research of 1 3,4 Dichlorophenyl Piperidin 2 One

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry) for Compound Verification

Spectroscopic methods are indispensable for the initial verification of a synthesized compound's structure. Each technique provides unique information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(3,4-Dichlorophenyl)piperidin-2-one, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the piperidinone and dichlorophenyl moieties.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom. The aromatic protons on the 3,4-dichlorophenyl ring typically appear as a set of multiplets in the downfield region (δ 7.0-7.6 ppm). The protons on the piperidin-2-one ring exhibit characteristic chemical shifts: the methylene (B1212753) group adjacent to the nitrogen atom (C6-H₂) is shifted downfield (around δ 3.6 ppm) due to the deshielding effect of the nitrogen. The methylene group adjacent to the carbonyl group (C3-H₂) appears around δ 2.5 ppm. The remaining methylene groups (C4-H₂ and C5-H₂) would produce signals in the δ 1.9-2.1 ppm range.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactam ring gives a characteristic signal in the highly deshielded region of the spectrum (around δ 170 ppm). The aromatic carbons show signals between δ 125-140 ppm, with the carbons bonded to chlorine atoms having distinct chemical shifts. The aliphatic carbons of the piperidinone ring appear in the upfield region (δ 20-50 ppm).

| Position | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| C2 (C=O) | - | - | ~170.0 |

| C3 (-CH₂-) | ~2.5 | Triplet | ~32.0 |

| C4 (-CH₂-) | ~1.9 | Multiplet | ~21.0 |

| C5 (-CH₂-) | ~2.0 | Multiplet | ~23.0 |

| C6 (-CH₂-N) | ~3.6 | Triplet | ~50.0 |

| Aromatic C-H | ~7.2-7.5 | Multiplets | ~128-132 |

| Aromatic C-Cl & C-N | - | - | ~133-140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the six-membered lactam ring, typically found around 1650-1680 cm⁻¹. Other key signals include C-N stretching, aromatic C=C stretching, and C-Cl stretching vibrations. rdd.edu.iqproquest.com

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O (Lactam) | Stretch | 1650 - 1680 |

| C-N | Stretch | 1200 - 1350 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-Cl | Stretch | 700 - 850 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can help in structural elucidation. For this compound (C₁₁H₁₁Cl₂NO), the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The primary peak would correspond to the molecule containing two ³⁵Cl isotopes, with subsequent peaks for molecules containing one ³⁵Cl and one ³⁷Cl, and two ³⁷Cl isotopes. Fragmentation analysis would likely show cleavage of the piperidinone ring.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation

While spectroscopic methods provide strong evidence for a chemical structure, single-crystal X-ray diffraction offers the most definitive proof. This technique provides a precise three-dimensional map of the atoms in a crystal, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles.

For a compound like this compound, X-ray crystallography would confirm:

Absolute Connectivity: It verifies the exact arrangement of atoms, confirming the attachment of the 3,4-dichlorophenyl group to the nitrogen of the piperidin-2-one ring.

Conformation: The piperidinone ring is not planar and typically adopts a chair or twisted-chair conformation to minimize steric strain. nih.gov X-ray analysis would reveal the exact conformation of this ring in the solid state.

Molecular Geometry: It provides precise measurements of all bond lengths and angles. For instance, the dihedral angle between the plane of the dichlorophenyl ring and the mean plane of the piperidinone ring would be determined, describing the rotational orientation of the two ring systems relative to each other.

The data obtained from a single-crystal X-ray diffraction experiment are extensive and would be deposited in a crystallographic database.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice (a, b, c, α, β, γ). |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the asymmetric unit. |

| Bond Lengths & Angles | Definitive geometry of the molecule. |

| Torsional (Dihedral) Angles | Conformation of the piperidinone ring and relative orientation of substituents. |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating stereoisomers.

Purity Assessment using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of a chemical sample. A solution of the compound is passed through a column containing a stationary phase. Due to differential interactions, the target compound and any impurities travel through the column at different rates and are detected as they exit. A pure sample will ideally show a single peak in the chromatogram. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is commonly used for this class of compounds. The purity is calculated by integrating the area of the main peak and comparing it to the total area of all detected peaks.

Enantiomeric Excess Determination using Chiral HPLC

While this compound itself is achiral, derivatives of this scaffold can be chiral if substituents are introduced on the piperidinone ring. In such cases, it is crucial to separate and quantify the enantiomers. Chiral HPLC is the most widely used method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, can be calculated from the relative areas of the two peaks. The development of a chiral HPLC method involves screening different types of CSPs and mobile phases to achieve optimal separation.

Conclusion and Future Research Directions for 1 3,4 Dichlorophenyl Piperidin 2 One

Summary of Current Research Understanding and Key Findings

Direct experimental data on 1-(3,4-Dichlorophenyl)piperidin-2-one is not extensively documented. However, a comprehensive understanding can be inferred by dissecting its structure into two key components: the N-aryl substituent (3,4-dichlorophenyl) and the heterocyclic core (piperidin-2-one).

The dichlorophenyl group is a recurring feature in ligands designed for central nervous system (CNS) targets. Notably, the 2,4-dichlorophenyl moiety is a critical component of Rimonabant, a potent and selective antagonist for the CB1 cannabinoid receptor. nih.govacs.org Structure-activity relationship (SAR) studies on this class of compounds have consistently highlighted that a dichlorophenyl substituent at the 1-position of the pyrazole (B372694) ring is a key requirement for potent CB1 antagonistic activity. acs.org This suggests that the electronic and steric properties of the dichlorinated ring are favorable for interaction with specific receptor binding pockets.

The piperidine (B6355638) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals and investigational drugs. nih.govnih.gov Piperidine and piperazinone derivatives have shown high affinity for sigma receptors (σ1R and σ2R), which are implicated in pain modulation, neuroprotection, and psychiatric disorders. acs.orgnih.gov Furthermore, related piperidine scaffolds have been incorporated into inhibitors of the NLRP3 inflammasome, a key mediator of inflammation in a variety of diseases. acs.orgnih.gov The piperidinone ring, a lactam variant of piperidine, is a versatile synthetic intermediate used to generate diverse compound libraries with activities ranging from antimicrobial to anticancer. ijpsr.combiomedpharmajournal.org

The confluence of these two structural motifs in this compound provides a strong rationale for its potential biological activity, likely directed towards CNS or inflammatory pathways.

| Structural Motif | Related Compounds | Observed Biological Targets/Activities | Reference(s) |

| Dichlorophenyl | Rimonabant (contains 2,4-dichlorophenyl) | Cannabinoid Receptor 1 (CB1) Antagonist | nih.govacs.orgnih.govjbclinpharm.org |

| Piperidine/Piperazine (B1678402) | Various phenoxyalkylpiperidines | High-affinity Sigma-1 (σ1) Receptor Ligands | acs.orgnih.govpolimi.ituniba.it |

| Piperidine Scaffold | Tanshinone I-piperidine hybrids | NLRP3 Inflammasome Inhibition | acs.org |

| Piperidinol Scaffold | Aryl piperidinol analogs | Anti-tuberculosis Activity | nih.gov |

| Piperidin-4-one | Various derivatives | Broad activities including antiviral, bactericidal | biomedpharmajournal.org |

Identification of Unexplored Therapeutic Areas and Novel Biological Targets

Based on the established activities of related scaffolds, several promising, yet unexplored, therapeutic avenues can be proposed for this compound and its future derivatives.

Central Nervous System Disorders: The strong precedent set by dichlorophenyl-containing CB1 receptor antagonists suggests that this compound could be a valuable starting point for developing modulators of the endocannabinoid system. nih.gov Beyond CB1, the piperidine core directs attention towards sigma receptors. acs.orgnih.gov Dual-affinity ligands for H3 and σ1 receptors have shown promise in antinociceptive models, suggesting a potential role in treating neuropathic pain . acs.orgpolimi.it Further exploration could also include targets relevant to neurodegenerative diseases like Alzheimer's, where piperidine scaffolds have shown promise. nih.gov

Inflammatory and Autoimmune Diseases: The NLRP3 inflammasome is a critical driver of inflammation in sterile inflammatory diseases such as gout, atherosclerosis, and type 2 diabetes . nih.govresearchgate.net The piperidine scaffold is present in known NLRP3 inhibitors. acs.org Investigating this compound as a potential NLRP3 inhibitor could open a significant therapeutic field. Its relatively simple structure compared to other known inhibitors could offer advantages in terms of synthesis and optimization.

Infectious Diseases: While a more speculative area, the discovery of piperidinol analogs with anti-tuberculosis activity suggests that the broader piperidine class may harbor antimicrobial potential. nih.gov Screening against a panel of bacterial and fungal pathogens could reveal unexpected activity.

| Potential Therapeutic Area | Proposed Biological Target(s) | Rationale Based on Structural Analogs | Reference(s) |

| Neuropathic Pain & Neuroprotection | Sigma-1 Receptor (σ1R), Cannabinoid Receptor 1 (CB1) | Piperidine core is common in high-affinity σ1R ligands; Dichlorophenyl group is key for CB1 antagonists. | nih.govacs.orgnih.gov |

| Metabolic & Inflammatory Disorders | NLRP3 Inflammasome | Piperidine-containing scaffolds have been successfully used to develop potent NLRP3 inhibitors. | acs.orgnih.govnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), BACE1 | The piperidine nucleus is a core component of approved Alzheimer's drugs like Donepezil. | nih.gov |

| Addiction and Substance Abuse | Cannabinoid Receptor 1 (CB1) | CB1 antagonists have been shown to modulate the reinforcing effects of opioids. | nih.gov |

Development of Innovative Synthetic Strategies for Enhanced Compound Libraries

To fully explore the therapeutic potential of the this compound scaffold, the development of efficient synthetic routes and the generation of diverse chemical libraries are paramount.

Core Synthesis: The synthesis of N-aryl piperidones can be approached through several established methods. A highly versatile strategy would be the transition-metal-catalyzed cross-coupling of piperidin-2-one with 3,4-dichloro-bromobenzene or a related aryl halide, likely via a Buchwald-Hartwig amination reaction. Alternative approaches could involve the cyclization of δ-amino acids derived from 3,4-dichloroaniline.

Library Generation for SAR Studies: A systematic exploration of the structure-activity relationship (SAR) is crucial. A focused compound library should be designed to probe key chemical spaces.

Aryl Ring Modification: The 3,4-dichloro substitution pattern can be varied (e.g., 2,4- or 3,5-dichloro), or the chlorine atoms can be replaced with other halogens (Br, F) or bioisosteric groups (CF₃, CN) to modulate electronic and lipophilic properties.

Piperidinone Ring Substitution: Introducing small alkyl or aryl substituents at the C3, C4, C5, and C6 positions of the piperidinone ring can explore steric tolerance within the target binding pocket and introduce chiral centers, which can be critical for activity and selectivity. researchgate.net

| Synthetic Goal | Proposed Strategy | Key Features and Advantages | Reference(s) |

| Core Scaffold Synthesis | Buchwald-Hartwig N-Arylation | High functional group tolerance; reliable for forming C-N bonds. Applicable to a wide range of anilines. | acs.orgresearchgate.net |

| Core Scaffold Synthesis | Cyclization of δ-(3,4-dichloroanilino) pentanoic acid | Builds the heterocyclic ring from linear precursors. | nih.gov |

| Library Diversification | Variational substitution on the phenyl ring | Probes electronic and steric requirements of the binding pocket. | mdpi.comnih.gov |

| Library Diversification | Stereoselective substitution on the piperidinone ring | Introduces 3D complexity; can significantly enhance potency and selectivity. | researchgate.netrsc.org |

Integration of Advanced Computational and Experimental Approaches for Rational Drug Discovery Initiatives

A modern drug discovery campaign for this compound should leverage a synergistic combination of computational and experimental techniques to accelerate progress from hit identification to lead optimization.

Computational Approaches:

Target Identification and Docking: Based on the analysis of related compounds, homology models or crystal structures of potential targets (e.g., σ1R, CB1, NLRP3) should be used for molecular docking studies. This will provide initial hypotheses about the binding mode and affinity of the core scaffold. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to assess the stability of the predicted ligand-receptor complexes and to identify key interacting residues, providing a more dynamic and realistic view of the binding event. nih.gov

3D-QSAR and Pharmacophore Modeling: Once initial biological data is generated from a compound library, quantitative structure-activity relationship (QSAR) models can be built. rsc.org These models can guide the design of subsequent generations of compounds with predicted improvements in potency and selectivity.

Experimental Approaches:

High-Throughput Screening (HTS): The synthesized library should be screened against panels of relevant biological targets, including a primary screen against σ1R, CB1, and an NLRP3 activation assay.

Hit-to-Lead Optimization: Promising "hits" from the initial screen will undergo iterative chemical modification guided by the computational models. Key properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles will be optimized.

Structural Biology: Obtaining a high-resolution crystal or cryo-EM structure of a lead compound in complex with its target protein is the ultimate goal for structure-based drug design, enabling highly rational modifications to maximize binding interactions.

| Phase | Computational Approach | Experimental Approach | Objective |

| Hit Identification | Virtual screening, Molecular Docking | High-Throughput Screening (HTS) of the compound library | Identify initial compounds with desired biological activity. |

| Hit-to-Lead | Molecular Dynamics, Free Energy Perturbation (FEP) | SAR studies, Initial ADME profiling, Cell-based functional assays | Improve potency, selectivity, and drug-like properties of hits. |

| Lead Optimization | 3D-QSAR, Pharmacophore Modeling | In vivo efficacy studies in animal models, Advanced DMPK studies | Develop a preclinical candidate with a robust efficacy and safety profile. |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-(3,4-Dichlorophenyl)piperidin-2-one, and how can reaction conditions be adjusted to improve yield?

- Methodology :

- Halogenation and Cyclization : Start with 3,4-dichlorophenyl precursors and employ nucleophilic substitution or Friedel-Crafts acylation to introduce the piperidin-2-one ring. Evidence from similar compounds suggests using flash column chromatography (SiO₂, 0–36% ethyl acetate/petroleum ether) for purification, achieving ~64% yield .

- Side-Chain Modification : Bromination at the piperidine ring (e.g., 3-bromo derivatives) requires controlled stoichiometry to avoid overhalogenation, as noted in analogs .

- Data Table :

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Cyclization | Ethanol, reflux, 12h | 64% | >95% | |

| Bromination | NBS, DCM, 0°C | 52% | 90% |

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices?

- Methodology :

- Mobile Phase : Use methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) for optimal resolution .

- Detection : UV absorption at 254 nm is recommended for dichlorophenyl derivatives due to strong chromophore activity.

- Validation Parameters : Include linearity (R² > 0.99), LOD/LOQ (<1 ppm), and recovery (>95%) based on pharmacopeial guidelines .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation :

- GHS Classification : Skin irritation (Category 2), eye damage (Category 2A), and respiratory sensitization (Category 3) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s binding affinity in molecular docking studies?

- Methodology :

- Software : AutoDock Vina for docking simulations, with a scoring function optimized for speed and accuracy .

- Grid Maps : Set grid dimensions to 25 ų centered on the target protein’s active site. Multithreading reduces computation time by 10× .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Key Findings :

- Piperidine Ring Flexibility : Rigid analogs (e.g., bicyclic derivatives) show reduced CNS penetration but higher metabolic stability .

- Thiourea Modifications : Substituting the ketone with thiourea (e.g., 1-(3,4-Dichlorophenyl)thiourea) enhances antifungal activity but increases cytotoxicity .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

- Stress Testing :

- Acidic Hydrolysis : Degrades to 3,4-dichlorobenzoic acid and piperidine fragments at pH < 2.

- Thermal Decomposition : Above 150°C, releases toxic gases (e.g., CO, NOₓ) .

Q. What chiral separation techniques are effective for resolving enantiomers of structurally related piperidin-2-one derivatives?

- Methodology :

- Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with ethanol/heptane gradients. For 4-(3,4-difluorophenyl) analogs, baseline separation was achieved with 25% ethanol .

- Crystallization : Diastereomeric salt formation with tartaric acid improves enantiomeric excess (ee > 98%) .

Data Contradiction Analysis